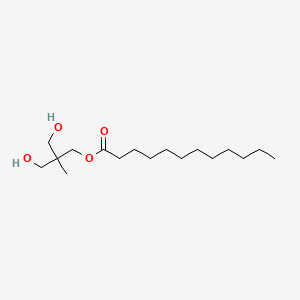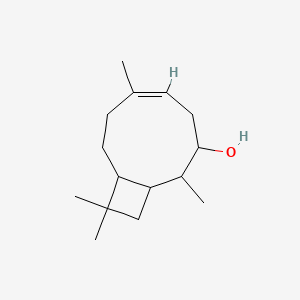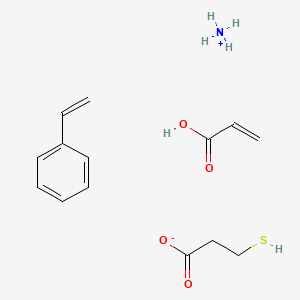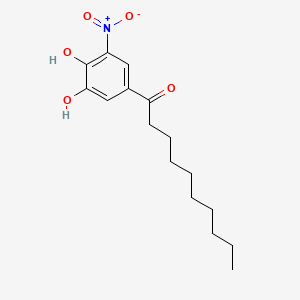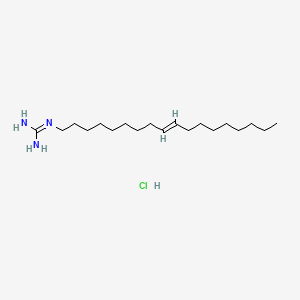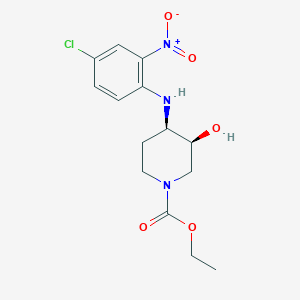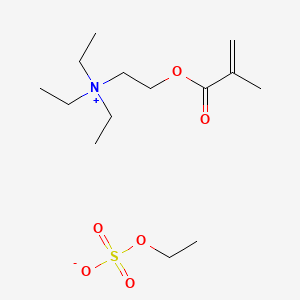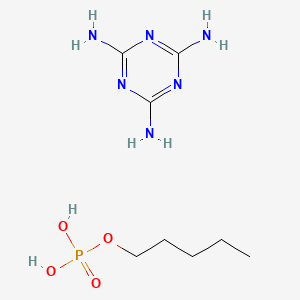
Bis(1H-benzimidazole-1-pentylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H-benzimidazole-1-pentylammonium) sulphate is a heterocyclic organic compound with the molecular formula C24H36N6O4S and a molecular weight of 504.64544 g/mol . This compound is composed of two benzimidazole rings, each attached to a pentylammonium group, and is paired with a sulphate anion. Benzimidazoles are known for their broad spectrum of biological activities and are used in various fields such as medicinal chemistry, catalysis, and materials science .
Preparation Methods
The synthesis of Bis(1H-benzimidazole-1-pentylammonium) sulphate typically involves the reaction of benzimidazole with pentylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with sulphuric acid to form the sulphate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Bis(1H-benzimidazole-1-pentylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(1H-benzimidazole-1-pentylammonium) sulphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(1H-benzimidazole-1-pentylammonium) sulphate involves its interaction with specific molecular targets and pathways. The benzimidazole rings can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Bis(1H-benzimidazole-1-pentylammonium) sulphate can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Bendamustine: Used in cancer chemotherapy.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Properties
CAS No. |
98071-99-9 |
|---|---|
Molecular Formula |
C24H36N6O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-pentylbenzimidazol-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H17N3.H2O4S/c2*1-2-3-6-9-14-15-10-13-11-7-4-5-8-12(11)15;1-5(2,3)4/h2*4-5,7-8,10,14H,2-3,6,9H2,1H3;(H2,1,2,3,4) |
InChI Key |
ONURNBREDJHPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNN1C=NC2=CC=CC=C21.CCCCCNN1C=NC2=CC=CC=C21.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
